N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-3-6-15(7-4-13)30-20-19-25-27(21(29)26(19)10-9-23-20)12-18(28)24-17-8-5-14(2)11-16(17)22/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADKHVKUTZSFDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazolopyrazine core: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the chloromethylphenyl group: This can be achieved through a nucleophilic substitution reaction using 2-chloro-4-methylphenyl halides.
Attachment of the methylphenoxy group: This step involves the reaction of the intermediate with 4-methylphenol in the presence of a suitable base.
Industrial Production Methods
For industrial-scale production, the synthesis of This compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide: has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe to study enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of the target enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-methylphenoxy group (electron-donating) contrasts with sulfanyl or chloro-substituted analogs (electron-withdrawing), which may influence redox stability and receptor interactions .
- Acetamide Tail Modifications : The 2-chloro-4-methylphenyl group in the target compound provides moderate lipophilicity, whereas analogs with 4-methoxybenzyl or 2,5-dimethylphenyl substituents exhibit higher polarity or steric bulk, respectively .
Core Structure Modifications
Triazolo[4,3-a]pyrazine vs. Related Heterocycles
Table 2: Comparative Data
Notes:
- Solubility: The target compound’s 4-methylphenoxy group may improve aqueous solubility compared to sulfanyl-containing analogs .
- Stability: The absence of hydrolytically sensitive groups (e.g., esters in ) suggests greater metabolic stability than thiazolidinone derivatives .
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current understanding of its biological activity based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 457.5 g/mol. The structure features a chloro-substituted phenyl ring and a triazolo-pyrazine moiety, which are critical for its biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of similar compounds exhibit significant inhibition of cancer cell proliferation through various mechanisms:
- Caspase Activation : The compound has been shown to induce apoptosis in cancer cell lines such as HeLa cells. This was evidenced by increased caspase activity, suggesting that it triggers programmed cell death via the intrinsic apoptotic pathway .
- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound leads to G2/M phase arrest in cancer cells, indicating its potential to disrupt normal cell cycle progression .
The mechanism by which this compound exerts its effects appears to involve:
- Induction of Apoptosis : The compound promotes apoptosis through caspase activation and DNA fragmentation.
- Inhibition of Kinases : Similar compounds have been identified as RET kinase inhibitors, which are crucial in cancer signaling pathways. This suggests that this compound may also share this inhibitory characteristic .
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on RET Kinase Inhibition : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase activity. The most potent compounds demonstrated significant inhibition in both molecular assays and cellular models .
- Apoptotic Effects in Cancer Cells : In vitro studies showed that similar triazole derivatives induced apoptosis in various cancer cell lines with IC50 values indicating strong potency against tumor growth .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 457.5 g/mol |
| Anticancer Activity | Induces apoptosis |
| Mechanism | Caspase activation; cell cycle arrest |
| Relevant Studies | RET kinase inhibition; apoptosis induction |
Q & A
Q. What are the critical steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step organic reactions, starting with condensation to form the triazolo-pyrazine core, followed by substitution reactions to introduce the chloro-methylphenyl and methylphenoxy groups. Key steps include:
- Amide coupling : Using condensing agents like EDC/HOBT under inert atmospheres.
- Temperature control : Maintaining 10–15°C during sensitive steps to minimize side reactions (e.g., hydrolysis of the acetamide group) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol aids in crystallization . Optimization focuses on yield (typically 60–75%) and purity (>95%), monitored via TLC and HPLC .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : 1H/13C NMR confirms substituent positions and integration ratios (e.g., methylphenoxy protons at δ 2.3–2.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 466.12) and detects isotopic patterns for chlorine .
- HPLC-PDA : Quantifies purity (>95%) and identifies impurities from incomplete coupling or oxidation .
Q. What initial biological screening assays are recommended for this compound?
Prioritize assays aligned with structural analogs (e.g., triazolo-pyrazines with kinase inhibition or antimicrobial activity):
- Kinase inhibition panels : Test against Aurora kinases or CDKs at 1–10 µM concentrations .
- Microbial growth assays : Use MIC determinations against Gram-positive bacteria (e.g., S. aureus) due to lipophilic substituents enhancing membrane penetration .
- Cytotoxicity screening : Employ MTT assays on HEK-293 or HepG2 cells to establish IC50 values .
Advanced Research Questions
Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Mitigation strategies include:
- Solubility enhancement : Use co-solvents (e.g., cyclodextrins) or nanoformulation .
- Metabolic stability assays : Perform liver microsome studies to identify vulnerable sites (e.g., methylphenoxy O-dealkylation) .
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models .
Q. What methodologies address low yields during the final coupling step?
Low yields (<50%) in acetamide coupling may result from steric hindrance or poor nucleophilicity. Solutions:
- Alternative coupling reagents : Replace EDC with DCC or HATU to improve activation .
- Microwave-assisted synthesis : Reduce reaction time (30 min vs. 12 hrs) and enhance efficiency .
- Pre-activation of intermediates : Pre-form the active ester of the carboxylic acid before coupling .
Q. How can computational modeling predict target interactions and guide SAR studies?
- Molecular docking : Use AutoDock Vina to map interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
- QSAR models : Correlate substituent electronegativity (e.g., chloro vs. methoxy) with bioactivity to prioritize derivatives .
- MD simulations : Assess binding stability over 100 ns trajectories to identify critical residues for affinity .
Q. What strategies resolve discrepancies in NMR and crystallographic data?
Crystal packing effects may distort NMR-observed conformations. Approaches:
- Dynamic NMR : Probe rotamer populations of flexible groups (e.g., methylphenoxy) .
- SC-XRD : Resolve absolute configuration and compare with DFT-optimized structures .
- Variable-temperature NMR : Detect conformational exchange broadening (e.g., amide bond rotation) .
Methodological Challenges
Q. How are reaction intermediates purified to avoid downstream contamination?
- Flash chromatography : Use gradient elution (hexane/EtOAc 7:3 → 1:1) for polar intermediates .
- Recrystallization : Ethanol/water mixtures (4:1) yield high-purity solids (>98%) .
- SPE cartridges : Employ C18-based cleanup for acid-sensitive intermediates .
Q. What protocols validate target engagement in cellular assays?
- CETSA : Measure thermal stabilization of target kinases in cell lysates after compound treatment .
- Western blotting : Detect phosphorylation changes (e.g., histone H3 for Aurora B inhibition) .
- Pull-down assays : Use biotinylated probes to capture compound-bound proteins .
Q. How are stability issues in aqueous formulations addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
